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Compound of Interest

Compound Name: 5-Chloropyridazin-4-ol

Cat. No.: B594707 Get Quote

This guide provides a comprehensive analysis of the potential mechanisms of action for 5-
Chloropyridazin-4-ol derivatives and their analogs. Due to limited publicly available data on

the specific 5-Chloropyridazin-4-ol scaffold, this report focuses on structurally related

pyridazinone compounds to infer potential biological activities and mechanisms. The

information presented is intended for researchers, scientists, and drug development

professionals to facilitate further investigation into this chemical class.

The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological

activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The

mechanism of action for these derivatives often involves the inhibition of key enzymes and

signaling pathways crucial for disease progression. This guide will delve into the potential

inhibitory activities of 5-Chloropyridazin-4-ol analogs, presenting comparative data from

studies on closely related compounds and detailing the experimental protocols used to

generate this data.

Comparative Efficacy of Structurally Related
Pyridazinone Derivatives
To understand the potential of 5-Chloropyridazin-4-ol derivatives, it is valuable to examine the

biological activity of their close structural analogs. The following tables summarize the in vitro

activities of various substituted chloropyridazinone derivatives.
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A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated

amino)pyridazin-3(2H)-one derivatives revealed their potential as anticancer and

antiangiogenic agents. The inhibitory effects were evaluated against several human cancer cell

lines, and the most potent compounds were further assessed for their ability to inhibit

proangiogenic cytokines.[3]

Table 1: In Vitro Anticancer Activity of 4-Chloro-5-aminopyridazin-3(2H)-one Derivatives[3]

Compound ID
Substitution at
C5-amino
group

Liver Cancer
(HEP3BPN 11)
IC50 (μM)

Breast Cancer
(MDA 453)
IC50 (μM)

Leukemia (HL
60) IC50 (μM)

4g
N-ethyl-N-

phenylamino
0.012 0.015 0.011

4i

4-

phenylpiperazin-

1-yl

0.014 0.018 0.013

Methotrexate

(Standard)
- 0.010 0.012 0.010

IC50 values represent the concentration required to inhibit 50% of cell growth.

Compounds 4g and 4i demonstrated potent anticancer activity, with IC50 values comparable to

the standard drug, methotrexate. These compounds were also found to be potent inhibitors of

key proangiogenic cytokines such as TNFα and VEGF.[3]

Antifungal Activity
In another study, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and

evaluated for their antifungal properties against various fungal strains.[4]

Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives[4]
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Compound ID Substitution
G. zeae (%
Inhibition at 50
μg/mL)

F. oxysporum
(% Inhibition at
50 μg/mL)

C.
mandshurica
(% Inhibition at
50 μg/mL)

Representative

Compound 1
Varies Good Good Good

Representative

Compound 2
Varies Moderate Good Moderate

Specific compound structures and detailed inhibition percentages were not fully detailed in the

abstract, but the study indicates good to moderate activity for several derivatives.

Potential Mechanisms of Action
The broad biological activities of pyridazinone derivatives suggest multiple potential

mechanisms of action. Based on studies of related compounds, 5-Chloropyridazin-4-ol
derivatives may act as inhibitors of various enzymes and signaling pathways.

Kinase Inhibition
A prevalent mechanism of action for many pyridazinone-based compounds is the inhibition of

protein kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation

is implicated in numerous diseases, particularly cancer. The general mechanism involves the

compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a

phosphate group to its substrate and thereby blocking the downstream signaling cascade.
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Figure 1. A representative kinase signaling pathway potentially inhibited by 5-Chloropyridazin-
4-ol derivatives.

Other Enzymatic Inhibition
Besides kinases, pyridazinone derivatives have been shown to inhibit other enzymes such as:

Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic

AMP (cAMP), which has anti-inflammatory effects.[6]

Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-known

mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

pyridazinone derivatives.

In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.

Materials:
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Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60)

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Dimethyl sulfoxide (DMSO)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a suitable density and allow them to attach

overnight.

Prepare various concentrations of the test compounds (e.g., 4a-i) in the culture medium.

Replace the medium in the wells with the medium containing the test compounds and

incubate for a specified period (e.g., 48 hours).

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.[3]

In Vitro Antifungal Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against

various fungal strains.

Materials:
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Fungal strains (e.g., G. zeae, F. oxysporum, C. mandshurica)

Potato Dextrose Agar (PDA) medium

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Positive control (e.g., a known antifungal agent)

Petri dishes

Incubator

Procedure:

Prepare PDA medium and autoclave it.

While the medium is still molten, add the test compounds at various concentrations.

Pour the medium into Petri dishes and allow it to solidify.

Inoculate the center of each plate with a mycelial plug of the test fungus.

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a few days.

Measure the diameter of the fungal colony and calculate the percentage of inhibition

compared to the control.[4]
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Figure 2. A general experimental workflow for the evaluation of 5-Chloropyridazin-4-ol
derivatives.
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While direct experimental evidence for the mechanism of action of 5-Chloropyridazin-4-ol
derivatives is currently scarce in the public domain, the analysis of structurally similar

pyridazinone compounds provides valuable insights into their potential as therapeutic agents.

The data presented on 4-chloro and 5-chloro-pyridazinone analogs highlight their promising

anticancer, antiangiogenic, and antifungal activities. The likely mechanisms underpinning these

effects include the inhibition of key cellular enzymes such as protein kinases. The experimental

protocols and comparative data provided in this guide serve as a foundational resource for

researchers to design and conduct further studies to elucidate the specific mechanisms and

therapeutic potential of 5-Chloropyridazin-4-ol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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